![molecular formula C17H22N4OS2 B2885329 N-cyclohexyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 894006-62-3](/img/structure/B2885329.png)
N-cyclohexyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-cyclohexyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique mechanism of action and its ability to induce biochemical and physiological effects that can be useful in a variety of laboratory experiments.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized novel heterocyclic compounds incorporating N-cyclohexyl-2-cyanoacetamide derivatives, showing promising antimicrobial activities. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds bearing a sulfonamide moiety, exhibiting in vitro antibacterial and antifungal properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Ali et al. (2010) reported the synthesis of thiazolidine and bisthiazolidine derivatives from N-cyclohexyl-2-cyanoacetamide, which were tested against bacteria and fungi (Ali, Helal, Mohamed, Ali, & Ammar, 2010).
Antitumor and Antioxidant Activities
Research has also focused on the antitumor and antioxidant potentials of derivatives synthesized from N-cyclohexyl-2-cyanoacetamide. Aly et al. (2010) explored thieno[2,3‐d]pyrimidines for their high inhibition of Hep-G2 cell growth, indicating promising antitumor agents (Aly, Brown, Ramadan, Gamal‐Eldeen, Abdel‐Aziz, Abuo-Rahma, & Radwan, 2010). Additionally, Shaker and Marzouk (2016) synthesized new heterocyclic compounds showing satisfactory activity against several human tumor cell lines and antioxidant activities (Shaker & Marzouk, 2016).
Insecticidal Properties
Fadda et al. (2017) utilized a derivative as a precursor for synthesizing various heterocycles with assessed insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting the chemical's versatility in creating bioactive compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Synthesis of Heterocycles for Biological Applications
Research by Helal et al. (2010) presented a novel method for synthesizing a variety of heterocycles using N-cyclohexyl-2-cyanoacetamide, demonstrating its synthetic utility and potential in developing compounds with antimicrobial properties (Helal, Mohamed, Mohamed, Ali, & Ammar, 2010).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives may inhibit certain enzymes, while others may interact with specific receptors .
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the effects could range from antimicrobial to antitumor effects .
properties
IUPAC Name |
N-cyclohexyl-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS2/c1-11-17(24-12(2)18-11)14-8-9-16(21-20-14)23-10-15(22)19-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPKCBUZXZNUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide |
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